molecular formula C18H23NO3S2 B2491577 N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396717-57-9

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2491577
CAS No.: 1396717-57-9
M. Wt: 365.51
InChI Key: PPZBRDCQPMQPLM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclopropyl group, an ethoxy group, a methyl group, and a thiophene ring, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    N-cyclopropyl-4-ethoxybenzenesulfonamide: Lacks both the methyl group and the thiophene ring, resulting in different reactivity and applications.

    N-cyclopropyl-4-ethoxy-3-methyl-N-(2-ethyl)benzenesulfonamide:

Uniqueness

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it a valuable compound for research in various fields, offering distinct advantages over similar compounds.

Properties

IUPAC Name

N-cyclopropyl-4-ethoxy-3-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-3-22-18-9-8-17(13-14(18)2)24(20,21)19(15-6-7-15)11-10-16-5-4-12-23-16/h4-5,8-9,12-13,15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZBRDCQPMQPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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